molecular formula C24H19ClN4O3 B1206408 Nicafenine CAS No. 64039-88-9

Nicafenine

Cat. No. B1206408
CAS RN: 64039-88-9
M. Wt: 446.9 g/mol
InChI Key: XHMFPDMOPBXSDM-UHFFFAOYSA-N
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Description

Nicafenine is a new analgesic . The synthesis of 2-[(7-chloro-4-quinolyl)-amino] benzoic acid 3-pyridine carboxamide-N-ethyl ester (nicafenine) was carried out by a new method using isatoic anhydride .


Synthesis Analysis

The synthesis of nicafenine was carried out by a new method using isatoic anhydride . The IR, NMR, MS, and UV spectrophotometric studies are described, together with the characteristics of this compound .


Molecular Structure Analysis

The molecular formula of Nicafenine is C24H19ClN4O3 . The molecular weight is 446.886 .

Scientific Research Applications

1. Reinforcement Enhancing Effects

  • Study: Palmatier, O’Brien, & Hall (2012) explored the reinforcement enhancing effects of nicotine (NIC), closely related to Nicafenine, in rats. They found that NIC can increase behaviors that result in the delivery of non-drug reinforcers like sucrose, suggesting its role in enhancing motivation for certain rewards. The study concluded that the reinforcement enhancing effects of NIC are systematically related to the strength of the reinforcer, providing insights into its potential applications in behavior modification and understanding addiction mechanisms (Palmatier, O’Brien, & Hall, 2012).

2. Effects on Pavlovian-Conditioned Approach Responses

  • Study: A 2013 study by Palmatier et al. examined the effects of NIC on Pavlovian-conditioned approach responses in rats. This study is relevant to understanding the impact of compounds like Nicafenine on learning and motivation. It was observed that NIC pretreatment increased sign-tracking, where animals learned to approach a stimulus signaling a reward. This suggests that Nicafenine may be studied further for its influence on learning processes and incentive motivation (Palmatier et al., 2013).

3. Potential as an Anticancer Agent

  • Study: Li, Li, Roberts, Arend, Samant, & Buchsbaum (2014) discussed the potential of niclosamide, an analogue of Nicafenine, as an anticancer agent. Niclosamide, traditionally used for treating parasitic infections, shows efficacy in inhibiting various cancer signaling pathways and inducing cell cycle arrest, growth inhibition, and apoptosis in cancer cells. This suggests that Nicafenine could be researched for similar applications in cancer therapy (Li et al., 2014).

properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-[(7-chloroquinolin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c25-17-7-8-18-21(9-11-27-22(18)14-17)29-20-6-2-1-5-19(20)24(31)32-13-12-28-23(30)16-4-3-10-26-15-16/h1-11,14-15H,12-13H2,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMFPDMOPBXSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCNC(=O)C2=CN=CC=C2)NC3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214084
Record name Nicafenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicafenine

CAS RN

64039-88-9
Record name Nicafenine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicafenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICAFENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1DZD948G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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